The synthesis of Cyclo(GRGDSPA) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process involves several key steps:
In industrial settings, automated peptide synthesizers are often used to enhance efficiency and yield while ensuring high purity of the final product.
The molecular structure of Cyclo(GRGDSPA) can be characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and circular dichroism spectroscopy.
Cyclo(GRGDSPA) can participate in various chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used; for instance, oxidation may yield hydroxylated derivatives while reduction could lead to deoxygenated compounds.
The mechanism of action for Cyclo(GRGDSPA) primarily involves its interaction with specific integrins, such as αvβ3 integrin. This peptide binds to these receptors on cell surfaces, initiating intracellular signaling pathways that can influence various biological processes including:
The precise pathways activated depend on the context of use and the specific molecular targets involved .
Cyclo(GRGDSPA) exhibits several notable physical and chemical properties:
Spectroscopic techniques such as infrared spectroscopy and Raman spectroscopy can provide insights into its vibrational modes and structural characteristics .
Cyclo(GRGDSPA) has diverse applications across scientific disciplines:
Cyclo(GRGDSPA) is a heptapeptide with the primary sequence Glycine1-Arginine2-Glycine3-Aspartic acid4-Serine5-Proline6-Alanine7, cyclized via a peptide bond between the N-terminal glycine and C-terminal alanine residues. This circular architecture imposes significant conformational constraints compared to linear counterparts, reducing rotational freedom and stabilizing bioactive structures. The cyclic scaffold locks the critical Arg-Gly-Asp (RGD) motif—a universal integrin recognition sequence—in a specific spatial orientation essential for receptor binding [2] . Cyclization enhances proteolytic resistance and binding affinity by minimizing entropic penalties upon target engagement, a design principle exploited in therapeutic peptide engineering [9].
Table 1: Structural Characteristics of Cyclo(GRGDSPA)
Feature | Description |
---|---|
Primary Sequence | Gly-Arg-Gly-Asp-Ser-Pro-Ala (GRGDSPA) |
Cyclization Bond | Peptide bond between Ala7 C-terminal and Gly1 N-terminal |
Molecular Weight | 569.6 Da (calculated) |
Critical Functional Motif | RGD (Residues 2-4) |
Key Conformational Effect | Pre-organization of RGD in β-turn conformation |
Two-dimensional ¹H-NMR spectroscopy revealed the dominant solution conformations of cyclo(GRGDSPA) in aqueous and acetonitrile environments. Key experiments included:
Notable NMR parameters:
Table 2: Key ¹H-NMR Parameters for Cyclo(GRGDSPA)
Proton Group | Chemical Shift (δ, ppm) | NOE Contacts | Δδ/ΔT (ppb/K) | Interpretation |
---|---|---|---|---|
Arg2 αH | 4.3–4.5 | Gly3 αH, Asp4 NH | 3.2 | β-turn positioning |
Asp4 NH | 8.2–8.5 | Arg2 NH, Ser5 αH | 2.8 | H-bonded; β-turn nucleation |
Gly3 NH | 7.9–8.1 | Arg2 βH, Asp4 αH | 5.1 | Flexible positioning |
Ser5 αH | 4.0–4.2 | Asp4 NH, Pro6 δH | 4.3 | Stabilizes β-turn C-terminus |
The RGDS segment (residues 2–5) adopts a Type II' β-turn conformation, a structural hallmark essential for biological activity. Key features include:
This β-turn orients the RGD side chains in a spatially constrained, bioactive orientation:
Dynamical simulated annealing calculations refined the NMR-derived structure of cyclo(GRGDSPA):
Key Results:
Cyclic constraint confers superior biological properties versus linear GRGDSP:
Table 3: Cyclic vs. Linear GRGDSP Analogs
Property | Cyclo(GRGDSPA) | Linear GRGDSP | Biological Implication |
---|---|---|---|
Integrin αvβ3 Affinity | IC₅₀ = 0.15 ± 0.03 µM | IC₅₀ = 12.5 ± 1.8 µM | 80-fold higher target inhibition [6] |
Conformational Stability | Stable β-turn (t₁/₂ > 24 h, pH 7.4) | Flexible coil (t₁/₂ < 1 h) | Sustained receptor engagement |
Proteolytic Resistance | Resists trypsin (>90% intact, 2 h) | Fully degraded in 15 min | Enhanced in vivo half-life [9] |
Functional Activity | Potent vasodilator (EC₅₀ = 1.8 nM) | Weak activity (EC₅₀ > 500 nM) | Therapeutic efficacy [9] |
Mechanistic Insights:
Concluding Remarks
Cyclo(GRGDSPA)’s activity is inextricably linked to its constrained architecture, which stabilizes the RGDS β-turn conformation critical for integrin recognition. NMR and computational analyses confirm that cyclization minimizes conformational entropy, enabling precise spatial positioning of Arg and Asp side chains for high-affinity receptor engagement. This structure-function paradigm underscores the therapeutic advantage of cyclic RGD peptides in targeted drug delivery and anti-angiogenic therapies [2] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3